
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an imidazolium ring substituted with a vinyl group and a hexadecyl chain, making it amphiphilic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of 1-ethenylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Addition: Hydrogen bromide (HBr) for hydrohalogenation of the vinyl group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride.
Addition: 1-Bromo-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide.
Oxidation: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium oxide.
Scientific Research Applications
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the imidazolium head group interacts with water molecules, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which accounts for its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a vinyl group.
1-Hexadecyl-2,3-dihydro-1H-indene: Contains a hexadecyl chain but lacks the imidazolium ring.
1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide: Similar structure but with an ethyl group instead of a hexadecyl chain.
Uniqueness
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its combination of a long hydrophobic alkyl chain and a reactive vinyl group. This combination imparts both surfactant properties and the ability to undergo further chemical modifications, making it versatile for various applications.
Properties
CAS No. |
155085-26-0 |
|---|---|
Molecular Formula |
C21H41BrN2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C21H40N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h4,19-20H,2-3,5-18,21H2,1H3;1H |
InChI Key |
RLBBGENOQSCOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


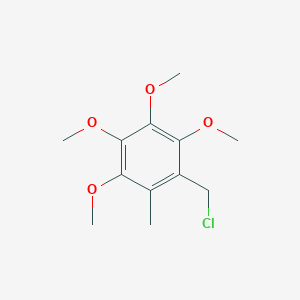
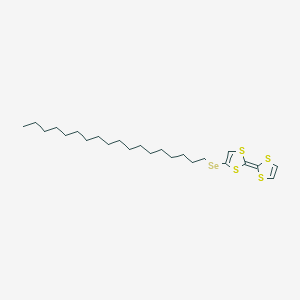
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)


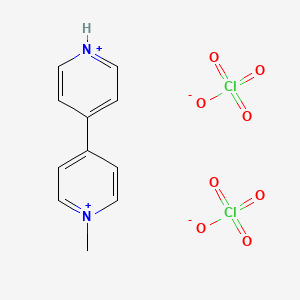
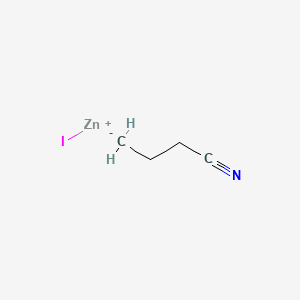

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
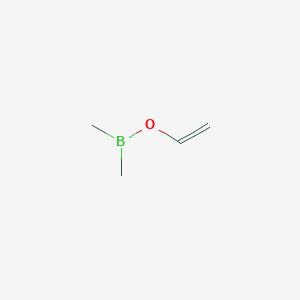

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
